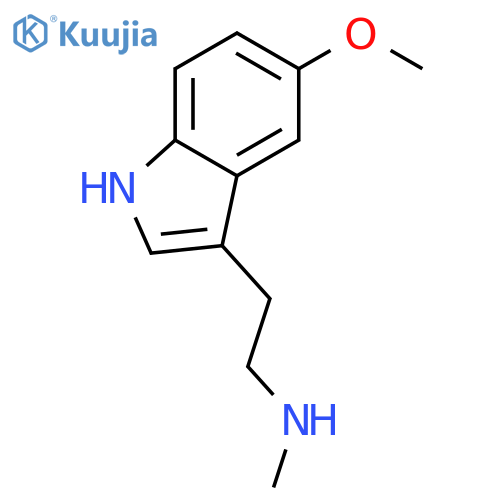Cas no 2009-03-2 (N-Methyl-5-methoxytryptamine)

N-Methyl-5-methoxytryptamine structure
商品名:N-Methyl-5-methoxytryptamine
N-Methyl-5-methoxytryptamine 化学的及び物理的性質
名前と識別子
-
- N-Methyl-5-methoxy-1H-indole-3-ethanamine
- 1H-indole-3-ethanamine, 5-methoxy-N-methyl-
- SCHEMBL1130014
- DTXSID40173909
- [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-methyl-amine
- 2-(5-Methoxy-1H-indol-3-yl)-N-methylethanamine #
- CHEMBL58579
- CHEBI:189635
- INDOLE, 5-METHOXY-3-(2-METHYLAMINO)ETHYL-
- Q4639626
- 2-(5-Methoxy-1H-indol-3-yl)-N-methylethanamine
- 5-MEO-NMT
- BDBM50038691
- YBO217L5YV
- 5-Methoxy-N-methyltryptamine
- N,O-dimethylserotonin
- Oprea1_817351
- INDOLE, 5-METHOXY-3-(2-(METHYLAMINO)ETHYL)-
- Indole, 5-methoxy-3-[2-(methylamino)ethyl]-
- N-METHYL-5-METHOXYTRYPTAMINE
- 5-methoxy-3-(2-methylamino)ethylindole
- UNII-YBO217L5YV
- 2009-03-2
- 2-(5-methoxy-1H-indol-3-yl)-ethyl-methyl-amine
- 5-22-12-00025 (Beilstein Handbook Reference)
- 5-methoxy-N-methyl-1H-indole-3-ethanamine
- AKOS005443520
- BRN 0160626
- PD150636
- N-Methyl-5-methoxytryptamine
-
- インチ: InChI=1S/C12H16N2O/c1-13-6-5-9-8-14-12-4-3-10(15-2)7-11(9)12/h3-4,7-8,13-14H,5-6H2,1-2H3
- InChIKey: NFDDCRIHMZGWBP-UHFFFAOYSA-N
- ほほえんだ: CNCCC1=CNC2=C1C=C(C=C2)OC
計算された属性
- せいみつぶんしりょう: 204.12638
- どういたいしつりょう: 204.126
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 37A^2
じっけんとくせい
- 密度みつど: 1.11
- ゆうかいてん: >87°C (dec.)
- ふってん: 374.5°C at 760 mmHg
- フラッシュポイント: 180.3°C
- 屈折率: 1.6
- ようかいど: Chloroform (Slightly), Methanol (Sparingly)
- PSA: 37.05
N-Methyl-5-methoxytryptamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M263955-10mg |
N-Methyl-5-methoxytryptamine |
2009-03-2 | 10mg |
$ 234.00 | 2023-09-07 | ||
| A2B Chem LLC | AF53274-1mg |
N-Methyl-5-methoxy-1H-indole-3-ethanamine |
2009-03-2 | ≥98% | 1mg |
$73.00 | 2024-04-20 | |
| TRC | M263955-50mg |
N-Methyl-5-methoxytryptamine |
2009-03-2 | 50mg |
$ 1034.00 | 2023-09-07 | ||
| 1PlusChem | 1P00BVIY-5mg |
N-Methyl-5-methoxy-1H-indole-3-ethanamine |
2009-03-2 | ≥98% | 5mg |
$437.00 | 2023-12-19 | |
| TRC | M263955-100mg |
N-Methyl-5-methoxytryptamine |
2009-03-2 | 100mg |
$ 1777.00 | 2023-09-07 | ||
| 1PlusChem | 1P00BVIY-1mg |
N-Methyl-5-methoxy-1H-indole-3-ethanamine |
2009-03-2 | ≥98% | 1mg |
$124.00 | 2023-12-19 | |
| A2B Chem LLC | AF53274-5mg |
N-Methyl-5-methoxy-1H-indole-3-ethanamine |
2009-03-2 | ≥98% | 5mg |
$321.00 | 2024-04-20 |
N-Methyl-5-methoxytryptamine 関連文献
-
J. E. Saxton Nat. Prod. Rep. 1987 4 591
-
2. 428. 5-Methoxy-N-methyltryptamine: a new indole alkaloid from Phalaris arundinacea L.S. Wilkinson J. Chem. Soc. 1958 2079
2009-03-2 (N-Methyl-5-methoxytryptamine) 関連製品
- 608-07-1(5-Methoxytryptamine)
- 3610-35-3(2-(4-methoxy-1H-indol-3-yl)ethan-1-amine)
- 1134-01-6(1H-Indol-5-ol,3-[2-(methylamino)ethyl]-)
- 3965-97-7(O-Methylpsilocine)
- 487-93-4(Bufotenine)
- 3610-36-4(2-(6-methoxy-1H-indol-3-yl)ethan-1-amine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
